

Spectroscopic analysis of 3,5-Diethynylbenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Diethynylbenzoic acid

Cat. No.: B1340155

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Analysis of 3,5-Diethynylbenzoic Acid

Abstract

3,5-Diethynylbenzoic acid ($C_{11}H_6O_2$) is a rigid, linear molecule whose unique structure makes it a valuable building block in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its precise characterization is paramount for ensuring the integrity and desired properties of these advanced materials. This guide provides a comprehensive analysis of **3,5-Diethynylbenzoic acid** using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, we present a self-validating workflow for the unambiguous structural elucidation and purity assessment of this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Spectroscopic Implications

The structure of **3,5-Diethynylbenzoic acid** features a central benzene ring substituted at the 1, 3, and 5 positions. This meta-substitution pattern imparts a C_{2v} symmetry to the molecule, which is a critical factor in interpreting its spectroscopic output. The key structural features to be identified are:

- Aromatic Ring: A 1,3,5-trisubstituted benzene core.

- Carboxylic Acid Group: A -COOH moiety, which is an electron-withdrawing group.
- Ethynyl Groups: Two terminal alkyne (-C≡CH) groups, which are also weakly electron-withdrawing.

The molecular formula is $C_{11}H_6O_2$ with a monoisotopic mass of approximately 170.037 Da.[\[1\]](#) This inherent symmetry dictates the number of unique signals observed in NMR spectroscopy, providing a clear and predictable pattern for analysis.

Caption: Structure of **3,5-Diethynylbenzoic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **3,5-Diethynylbenzoic acid**, both 1H and ^{13}C NMR are highly informative.

1H NMR Spectroscopy: Analysis and Interpretation

The symmetry of the molecule simplifies the 1H NMR spectrum. We expect to see three distinct signals in the aromatic region and one for the acidic proton.

- Aromatic Protons (δ 7.5-8.5 ppm): Due to the meta-substitution pattern, the aromatic protons are not equivalent.[\[2\]](#) The two protons ortho to the carboxylic acid (H-2, H-6) are chemically equivalent and will appear as one signal. The proton para to the carboxylic acid (H-4) will be a unique signal. The chemical shifts are downfield due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents.[\[3\]](#)[\[4\]](#)
 - H-2, H-6: These protons are coupled to H-4 (meta-coupling, $J \approx 2-3$ Hz), appearing as a doublet or a narrow triplet.
 - H-4: This proton is coupled to both H-2 and H-6 (meta-coupling), appearing as a triplet.
- Ethynyl Protons (δ 3.0-3.5 ppm): The two terminal alkyne protons are equivalent and will appear as a sharp singlet. Their chemical shift is significantly more upfield than the aromatic protons.
- Carboxylic Acid Proton (δ 12.0-13.0 ppm): The acidic proton is highly deshielded due to the electronegative oxygen atoms and hydrogen bonding. It typically appears as a broad singlet.

[5] Its chemical shift can be concentration-dependent.[5]

Table 1: Predicted ^1H NMR Data for **3,5-Diethynylbenzoic acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-COOH	12.0 - 13.0	broad singlet	-	1H
Aromatic H-2, H-6	~8.2	doublet	~1.5 (meta)	2H
Aromatic H-4	~8.0	triplet	~1.5 (meta)	1H

| Ethynyl -C≡CH | ~3.2 | singlet | - | 2H |

^{13}C NMR Spectroscopy: Analysis and Interpretation

The molecule's symmetry means that several carbon atoms are chemically equivalent, reducing the total number of signals in the ^{13}C NMR spectrum. Out of 11 carbons, we predict 6 unique signals.

- Carboxyl Carbon (δ ~165-170 ppm): The C=O carbon of the carboxylic acid is the most deshielded carbon in the molecule.[5]
- Aromatic Carbons (δ ~120-140 ppm): Aromatic carbons typically resonate in this region.[3] We expect four distinct signals:
 - C-1 (ipso-COOH): The carbon attached to the carboxylic acid.
 - C-3, C-5 (ipso-C≡CH): The two equivalent carbons attached to the ethynyl groups.
 - C-2, C-6: The two equivalent carbons bearing protons.
 - C-4: The single carbon bearing a proton.
- Alkyne Carbons (δ ~75-85 ppm): The sp-hybridized carbons of the alkyne groups will appear in this range. Due to symmetry, we expect two signals:

- -C≡CH: The two equivalent internal alkyne carbons attached to the ring.
- -C≡CH: The two equivalent terminal alkyne carbons.

Table 2: Predicted ^{13}C NMR Data for **3,5-Diethynylbenzoic acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	166
Aromatic C-2, C-6	137
Aromatic C-4	134
Aromatic C-1	132
Aromatic C-3, C-5	123
-C≡CH	82

| -C≡CH | 79 |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3,5-Diethynylbenzoic acid** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set a spectral width of approximately 16 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.

- Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
- Integrate all signals to determine the relative proton ratios.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a spectral width of approximately 220 ppm.
 - A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum and calibrate using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in **3,5-Diethynylbenzoic acid**. The spectrum is expected to be rich with characteristic absorption bands.

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm^{-1} region.[5][6] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[6]
- $\equiv\text{C-H}$ Stretch (Alkyne): A sharp, strong band should appear around 3300 cm^{-1} .[7] This peak is characteristic of a terminal alkyne and is often superimposed on the broad O-H stretch.
- C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm^{-1} (e.g., 3030-3100 cm^{-1}).[8]
- C≡C Stretch (Alkyne): A sharp, medium-intensity absorption is expected in the 2100-2250 cm^{-1} range.[7] Its intensity is enhanced by the asymmetry of the molecule.
- C=O Stretch (Carboxylic Acid): A very strong and sharp absorption will be present between 1680-1720 cm^{-1} .[5] Conjugation with the aromatic ring lowers this frequency compared to a saturated carboxylic acid.[5]

- C=C Stretch (Aromatic): Several medium-to-weak bands will appear in the 1450-1600 cm^{-1} region, characteristic of the benzene ring.[8][9]
- C-O Stretch & O-H Bend: Look for a C-O stretching band around 1210-1320 cm^{-1} and an out-of-plane O-H bend around 920 cm^{-1} .[6]

Table 3: Predicted IR Absorption Data for **3,5-Diethynylbenzoic acid**

Functional Group	Vibration Type	Predicted Wavenumber (cm^{-1})	Intensity
Carboxylic Acid	O-H Stretch	2500 - 3300	Strong, Very Broad
Terminal Alkyne	$\equiv\text{C-H}$ Stretch	~3300	Strong, Sharp
Aromatic Ring	C-H Stretch	3030 - 3100	Medium to Weak
Alkyne	C=C Stretch	~2110	Medium, Sharp
Carboxylic Acid	C=O Stretch	~1700	Strong, Sharp
Aromatic Ring	C=C Stretch	1450 - 1600	Medium to Weak

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

Experimental Protocol: IR Spectroscopy

- Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is the most common and convenient method.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition:

- Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
- Place the sample and record the spectrum, typically over a range of 4000-400 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

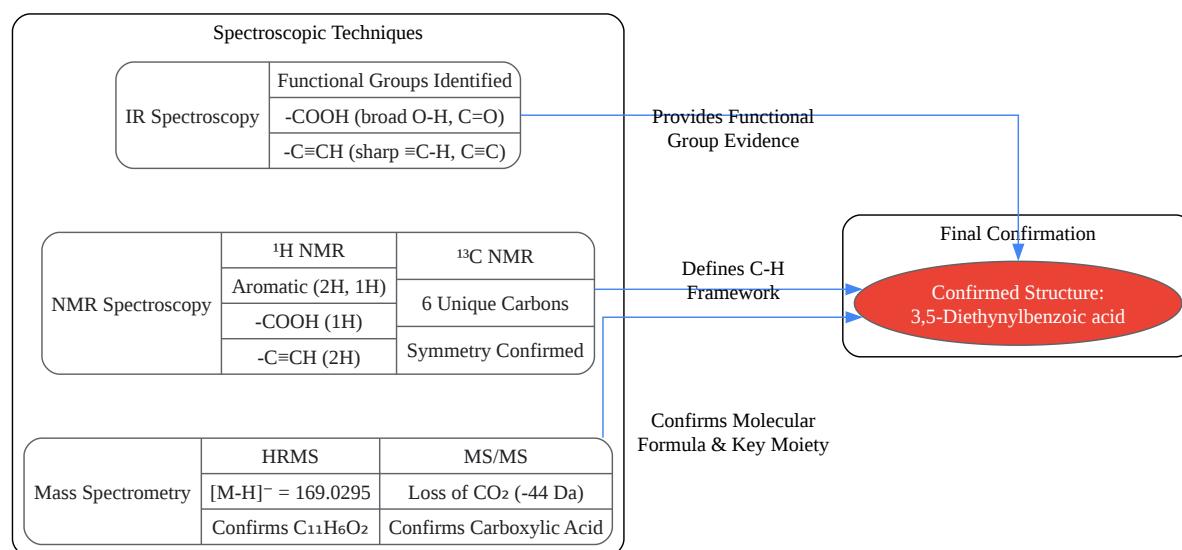
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which helps confirm its elemental composition and structure.

- Molecular Ion Peak: The exact mass of $\text{C}_{11}\text{H}_6\text{O}_2$ is 170.03678 Da.[1] High-resolution mass spectrometry (HRMS) should detect the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 171.0441 or the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 169.0295.
- Fragmentation Pattern (Positive Ion Mode, ESI+):
 - The protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 171 is the parent ion.
 - A common initial fragmentation for carboxylic acids is the loss of a water molecule (18 Da), leading to a fragment at m/z 153.[10]
 - Subsequent loss of carbon monoxide (CO, 28 Da) can lead to a fragment at m/z 125.[10]
- Fragmentation Pattern (Negative Ion Mode, ESI-):
 - The deprotonated molecular ion $[\text{M}-\text{H}]^-$ at m/z 169 is the parent ion.
 - The most characteristic fragmentation for deprotonated carboxylic acids is decarboxylation—the loss of carbon dioxide (CO_2 , 44 Da).[11] This would result in a major fragment ion at m/z 125.

Table 4: Predicted Mass Spectrometry Fragments for **3,5-Diethynylbenzoic acid**

Ionization Mode	Predicted m/z	Identity
ESI+	171.0441	[M+H] ⁺
ESI+	153.0335	[M+H - H ₂ O] ⁺
ESI+	125.0386	[M+H - H ₂ O - CO] ⁺
ESI-	169.0295	[M-H] ⁻

| ESI- | 125.0386 | [M-H - CO₂]⁻ |


Experimental Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.
- Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate.
 - Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometer Conditions:
 - Ionization Mode: Acquire data in both positive (ESI+) and negative (ESI-) modes.

- Scan Range: Set a mass range of m/z 50-500.
- Collision Energy: For MS/MS (tandem mass spectrometry), isolate the parent ion (m/z 171 in positive mode or 169 in negative mode) and apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the daughter ions.

Integrated Analysis Workflow

The power of this multi-technique approach lies in the integration of data. Each analysis provides a piece of the structural puzzle, and together they offer an unambiguous confirmation of the identity and purity of **3,5-Diethynylbenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the integrated spectroscopic confirmation of **3,5-Diethynylbenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Diethynylbenzoic acid | C11H6O2 | CID 12034115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. benchchem.com [benchchem.com]
- 11. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic analysis of 3,5-Diethynylbenzoic acid (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340155#spectroscopic-analysis-of-3-5-diethynylbenzoic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com